3-(4,4-Diethylpyrrolidin-3-yl)phenol
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Overview
Description
3-(4,4-Diethylpyrrolidin-3-yl)phenol: is an organic compound characterized by a phenolic group attached to a pyrrolidine ring, which is further substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable phenol derivative with a pyrrolidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrrolidine ring is coupled with a halogenated phenol under palladium catalysis . This method offers mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
3-(4,4-Diethylpyrrolidin-3-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Dimethylpyrrolidin-3-yl)phenol: Similar structure but with methyl groups instead of ethyl groups.
3-(4,4-Diethylpyrrolidin-3-yl)aniline: Similar structure but with an amino group instead of a phenolic group.
Uniqueness
3-(4,4-Diethylpyrrolidin-3-yl)phenol is unique due to the presence of both a phenolic group and a diethyl-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(4,4-diethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-13(14)11-6-5-7-12(16)8-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
WNBRBVGBTXFGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC(=CC=C2)O)CC |
Origin of Product |
United States |
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